molecular formula C8H14 B155917 1,2-Dimethylcyclohexene CAS No. 1674-10-8

1,2-Dimethylcyclohexene

Cat. No. B155917
CAS RN: 1674-10-8
M. Wt: 110.2 g/mol
InChI Key: TXNWMICHNKMOBR-UHFFFAOYSA-N
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Description

1,2-Dimethylcyclohexene is a chemical compound with the formula C8H14 . It is also known by other names such as Cyclohexene, 1,2-dimethyl-, and 1,2-Dimethyl-1-cyclohexene .


Molecular Structure Analysis

The molecular structure of 1,2-Dimethylcyclohexene consists of a cyclohexene ring with two methyl groups attached at the 1 and 2 positions . The molecular formula is C8H14, and it has a molecular weight of 110.1968 .


Chemical Reactions Analysis

1,2-Dimethylcyclohexene can participate in various chemical reactions. For example, it can undergo a reaction with the ethylene glycol acetal of acrolein in methylene chloride in the presence of 25 mol % of BF3.0Et2 at -78 to -10°C for 2 hours, yielding a 70% yield of the cycloadduct .


Physical And Chemical Properties Analysis

1,2-Dimethylcyclohexene has a molecular weight of 110.1968 . More detailed physical and chemical properties were not found in the search results.

Scientific Research Applications

Kinetics and Mechanisms

  • Kinetics of Hydrogen Release : A study by Giustra et al. (2016) investigated the kinetics of hydrogen release from 1,2-dimethyl-1,2-BN-cyclohexene using a Pd/C catalyst. This research offers insights into the kinetic favorability of 1,2-dimethylcyclohexene compared to similar compounds (Giustra, X., et al., 2016).

  • Isomerization in Shock Tube Experiments : Rosado-Reyes and Tsang (2014) performed detailed studies on the pyrolytic chemistry of cis-1,2-dimethylcyclohexane in shock tube experiments, analyzing kinetic and thermal stability, which is crucial for understanding the behavior of 1,2-dimethylcyclohexene in high-temperature conditions (Rosado-Reyes & Tsang, 2014).

Synthetic Applications

  • Trapping of Cyclohexadienes : Lofstrand and West (2016) explored the efficient trapping of 1,2-cyclohexadienes with 1,3-dipoles, highlighting the potential use of 1,2-dimethylcyclohexene in synthesizing complex organic compounds (Lofstrand & West, 2016).

  • Cross-Couplings of Unactivated Secondary Alkyl Halides : Saito and Fu (2007) demonstrated the use of 1,2-diamine as a ligand in metal-catalyzed cross-couplings of unactivated alkyl electrophiles, which could include 1,2-dimethylcyclohexene, at room temperature (Saito & Fu, 2007).

  • Catalysis and Chemical Reactions : Kal, Draksharapu, and Que (2018) investigated the activation of a nonheme FeIII-OOH intermediate for hydroxylation of cyclohexane and benzene, which can relate to the reactivity of 1,2-dimethylcyclohexene in similar catalytic processes (Kal, Draksharapu, & Que, 2018).

  • Reaction with Allyl Indium Reagent : Lee et al. (2001) studied the regioselectivity of reactions of α,β-enones with allyl indium reagents, which could have implications for reactions involving 1,2-dimethylcyclohexene (Lee, Ahn, Lee, Sung, & Kim, 2001).

Analytical Techniques

  • Quantitative Analyses by Gas Chromatography : Baldwin and Burrell (2000) achieved quantitative analyses of mixtures involving dimethylcyclohexenes using gas chromatography, which is essential for precise measurement and control in reactions involving 1,2-dimethylcyclohexene (Baldwin & Burrell, 2000).

  • Microwave-Assisted Reactions : Durst, Rohrbaugh, and Munavalli (2009) investigated microwave-assisted reactions of dimethyl H-phosphonate with cyclohexene, which could provide insights into new reaction conditions for 1,2-dimethylcyclohexene (Durst, Rohrbaugh, & Munavalli, 2009).

Safety And Hazards

1,2-Dimethylcyclohexene is a highly flammable liquid and vapor. It can cause skin irritation and serious eye irritation. Precautionary measures include washing face, hands, and any exposed skin thoroughly after handling, wearing protective gloves/clothing/eye protection/face protection, and keeping away from heat/sparks/open flames/hot surfaces .

properties

IUPAC Name

1,2-dimethylcyclohexene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H14/c1-7-5-3-4-6-8(7)2/h3-6H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNWMICHNKMOBR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(CCCC1)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID1073949
Record name Cyclohexene, 1,2-dimethyl-
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Molecular Weight

110.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Dimethylcyclohexene

CAS RN

1674-10-8, 58147-69-6
Record name 1,2-Dimethylcyclohexene
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Record name 1,2-Dimethyl-1-cyclohexene
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Record name 1,2-Dimethylcyclohexene
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Record name 1,2-DIMETHYLCYCLOHEXENE
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Record name Cyclohexene, 1,2-dimethyl-
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Record name 1,2-dimethylcyclohexene
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Record name 1,2-DIMETHYL-1-CYCLOHEXENE
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
698
Citations
RC Fahey, CA McPherson - Journal of the American Chemical …, 1971 - ACS Publications
Method B. Ultraviolet Spectrophotometry. A Coleman 124 spectrophotometer equipped with a Coleman 165 recorder and a Neslab constant-temperature regulator (±0.2) was employed …
Number of citations: 50 pubs.acs.org
GS Hammond, TD Nevitt - Journal of the American Chemical …, 1954 - ACS Publications
It has been found that 1, 2-dimethylcyclohexene adds hydrogenbromide to give trans-1, 2-dimethylcyclohexy 1 bromide in acetic acid and in pentane. If the reaction in pentane is carried …
Number of citations: 65 pubs.acs.org
TD Nevitt, GS Hammond - Journal of the American Chemical …, 1954 - ACS Publications
The pyrolysis of cis-and trans-1, 2-dimethylcyclohexyl acetates leads to the formation of large amounts of 2-methylmethyl-enecyclohexane. However, the cis isomer gives 5-10% 1, 2-…
Number of citations: 51 pubs.acs.org
SG Devi, P Mani - Research Journal of Pharmacy and …, 2019 - indianjournals.com
The FTIR and FTR spectra of 1, 2-Dimethyl cyclohexene have been recorded in the regions 200–4000 cm−1 and 30–4000 cm−1. The vibrational analysis has been carried out by …
Number of citations: 1 www.indianjournals.com
CH COLLINS, GS HAMMOND - The Journal of Organic Chemistry, 1960 - ACS Publications
As the nearly equivalent amounts of cis-and frans-l, 2-dimethylcyclohexanol found in the hydration of 1, 2-dimethylcyclohexane are not the result of an isomerization of a …
Number of citations: 15 pubs.acs.org
R Agnemo, G Gellerstedt, E Lindfors - Acta Chem. Scand. B, 1979 - actachemscand.org
The hydroxyl radicals so formed may react further either with themselves, with superoxide ions or with hydrogen peroxide, these reactions giving rise to the formation of hydrogen …
Number of citations: 22 actachemscand.org
T Sato, E Murayama - Bulletin of the Chemical Society of Japan, 1974 - journal.csj.jp
The unsensitized photooxidation of (+)-lmionene (1), 1,2-dimethylcyclohexene (2) and endo-dicyclopentadiene (3) were carried out with Pyrex-filtered light. The singlet-oxygen …
Number of citations: 27 www.journal.csj.jp
CM Rosado-Reyes, W Tsang - The Journal of Physical Chemistry …, 2014 - ACS Publications
Cyclic hydrocarbons are major constituents of jet fuels and reference compounds in jet fuel surrogates. The kinetic and thermal stability and reaction mechanisms of fuel molecules are …
Number of citations: 5 pubs.acs.org
S Siegel, M Dunkel - Advances in Catalysis, 1957 - Elsevier
The hydrogenation of eight isomers of dimethylcyclohexene over Adams' platinum oxide in glacial acetic acid at two atmospheres of hydrogen gives mainly the cis-dimethylcyclohexane …
Number of citations: 30 www.sciencedirect.com
H Sakurai, M Shiotani, T Ichikawa - Radiation Physics and Chemistry, 1999 - Elsevier
An EPR study was carried out for 1,2-dimethylcyclohexane (1,2-DMCH) irradiated by ionizing radiation at 77K in the presence of SF 6 and cyclopropane (cC 3 H 6 ). In addition to the 1,2…
Number of citations: 4 www.sciencedirect.com

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